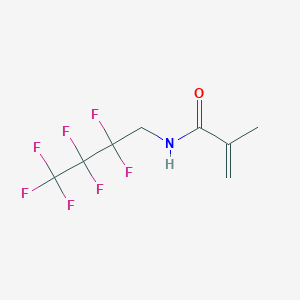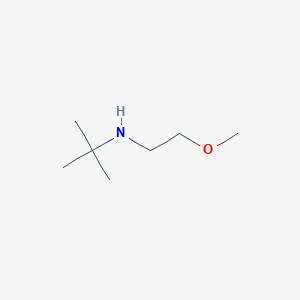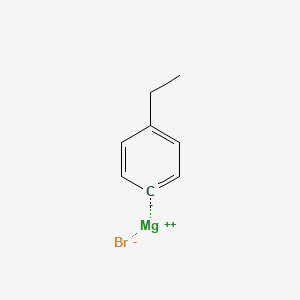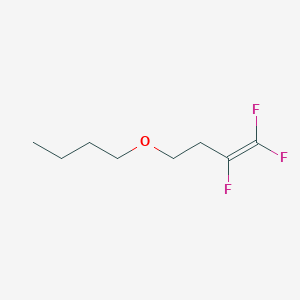
N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-methylprop-2-enamide
Übersicht
Beschreibung
N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-methylprop-2-enamide, also known as HFBII, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. HFBII is a highly fluorinated molecule that possesses a high lipophilicity and low water solubility, making it an ideal candidate for use in various scientific applications. In
Wissenschaftliche Forschungsanwendungen
Dental Resin Composites
Enhanced Anti-Bacterial Adhesion Effect: N-(1H,1H-Heptafluorobutyl)methacrylamide (FBMA) has been used to enhance the anti-bacterial adhesion effect of dental resin composites (DRCs). By partially replacing tricyclo (5.2.1.0) decanedimethanol diacrylate (SR833s) with FBMA, researchers achieved better anti-bacterial properties. The surface free energy decreased, resulting in reduced bacterial adhesion. Specifically, the amounts of adherent bacteria decreased significantly, making FBMA a promising modifier for dental materials .
Hybrid Hydrogels
Biomedical Applications: While not directly studied for N-(1H,1H-Heptafluorobutyl)methacrylamide, methacrylate-functionalized compounds play a crucial role in hybrid hydrogels. These hydrogels combine natural and synthetic polymers, such as gelatin methacryloyl (GelMA) and other synthetic components. Researchers have explored their use in biomedical devices, tissue engineering, drug delivery, and wound healing .
Green Synthesis and Polymerization
N-Alkyl Methacrylamide Monomers: In a green synthesis approach, N-alkyl methacrylamide monomers have been synthesized and polymerized using a heterogeneous catalyst called “Maghnite Na+.” Although not specifically focused on N-(1H,1H-Heptafluorobutyl)methacrylamide, this method demonstrates the potential for sustainable and efficient polymerization processes. Such monomers could find applications in various polymer-based materials .
Eigenschaften
IUPAC Name |
N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F7NO/c1-4(2)5(17)16-3-6(9,10)7(11,12)8(13,14)15/h1,3H2,2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKFERZOWUQQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-methylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N1-[3,5-di(trifluoromethyl)phenyl]-2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3040674.png)




![5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040680.png)

